molecular formula C12H18BNO4S B8086617 (3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

(3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B8086617
M. Wt: 283.16 g/mol
InChI Key: IZHIWXZQLZLQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (molecular formula: C₁₁H₁₆BNO₄S, average mass: 269.124 g/mol) is a boronic acid derivative featuring a 2-methylpiperidinylsulfonyl substituent at the 3-position of the phenyl ring . Its structure combines a boronic acid group (–B(OH)₂) with a sulfonamide-linked 2-methylpiperidine moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

[3-(2-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-10-5-2-3-8-14(10)19(17,18)12-7-4-6-11(9-12)13(15)16/h4,6-7,9-10,15-16H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHIWXZQLZLQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative notable for its potential biological applications. It features a complex structure that includes a boron atom, a sulfonyl group, and a piperidine ring, which collectively contribute to its reactivity and interaction with biological systems. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on available research.

The molecular formula of (3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is C12H18BNO4SC_{12}H_{18}BNO_4S, with a molar mass of approximately 283.15 g/mol. It is characterized by:

  • Boiling Point : Predicted at 492.2 ± 55.0 °C
  • Density : Approximately 1.32 ± 0.1 g/cm³
  • pKa : Not explicitly stated in the literature but generally low due to the presence of the boronic acid moiety, which typically exhibits Lewis acidity .

The biological activity of (3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid has not been fully elucidated through empirical studies, but initial computational models suggest potential interactions with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, which may play a role in their pharmacological effects.

Potential Therapeutic Applications

Research indicates that compounds similar to (3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid may exhibit:

  • Antibacterial Activity : Similar structures have demonstrated effectiveness against certain bacterial strains.
  • Anticancer Properties : The ability to target specific enzymes or pathways involved in cancer progression is under investigation.
  • Neuroprotective Effects : Compounds with piperidine rings often show promise in neuropharmacology .

Synthesis Methods

The synthesis of (3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid can be achieved through several methodologies:

  • Borylation Reactions : Utilizing boron reagents in the presence of transition metal catalysts.
  • Coupling Reactions : Employing sulfonyl fluorides or chlorides to introduce the sulfonamide functionality onto the phenyl ring .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-BoronoanilineStructureSimple aniline derivative used in dye synthesis.
2-(Aminomethyl)-4-boronophenolStructureExhibits neuroprotective properties.
4-(Hydroxymethyl)-2-boronoanilineStructureUsed as an intermediate in pharmaceuticals.

These compounds showcase the versatility of boronic acids while highlighting how (3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid's complex functionalities may enhance its biological activity compared to simpler derivatives.

Case Studies and Research Findings

Recent studies have explored the interactions of boronic acids with various biological targets:

  • A study demonstrated that phenylboronic acids can effectively bind sugars at physiological pH, suggesting potential applications in drug delivery systems and receptor design .
  • Another investigation focused on the synthesis and evaluation of arylsulfonyl fluoride boronic acids, revealing their utility in coupling reactions and biological assays .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of boronic acids as anticancer agents. For instance, compounds similar to (3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid have demonstrated significant inhibitory effects on various cancer cell lines, including renal cancer and leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through pathways such as upregulation of p-H2AX, which is indicative of DNA damage response .

Antimicrobial Properties

Research indicates that derivatives of this compound can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine ring may enhance membrane permeability, allowing these compounds to act effectively against bacterial targets .

Synthetic Methodologies

The versatility of (3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid extends to its application in synthetic methodologies such as:

Suzuki-Miyaura Coupling

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a coupling partner for aryl halides. This reaction is pivotal in forming biaryl compounds that are common in pharmaceuticals .

Conjugate Addition Reactions

The unique structure allows for participation in conjugate addition reactions, which are essential for synthesizing complex organic molecules with pharmaceutical relevance .

Case Study: Development of Novel Anticancer Agents

A series of studies have explored the modification of boronic acids to enhance their anticancer properties. For instance, compounds incorporating (3-((2-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid have shown improved selectivity and potency against cancer cell lines when compared to traditional chemotherapeutics .

CompoundActivityMechanism
Compound AHighInduces apoptosis via p-H2AX upregulation
Compound BModerateInhibits cell proliferation through cyclin D/Rb pathway suppression

Case Study: Antibacterial Activity Evaluation

Another study evaluated the antibacterial activity of derivatives containing the piperidine moiety against various bacterial strains, demonstrating significant efficacy and low toxicity profiles .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli2015
S. aureus2510

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Key structural analogs differ in the sulfonyl-linked substituent or boronic acid positioning. Representative examples include:

Compound Name Molecular Formula Substituent Key Properties/Applications Similarity Score
3-(Pyrrolidino)phenylboronic acid C₁₀H₁₄BNO₂S Pyrrolidine (5-membered ring) Higher rigidity, moderate solubility 0.98
(3-(Methylsulfonyl)phenyl)boronic acid C₇H₉BO₄S Methylsulfonyl group Electron-withdrawing, lower MW 0.74
3-(Piperidin-1-yl)phenylboronic acid C₁₁H₁₆BNO₂S Piperidine (no methyl group) Reduced steric hindrance 0.93
4-(Methylsulfonyl)phenylboronic acid C₇H₉BO₄S Methylsulfonyl at para position Improved enzyme inhibition kinetics 0.73
Key Observations:

Ring Size and Rigidity: Replacing the 6-membered 2-methylpiperidine with a 5-membered pyrrolidine (as in 3-(Pyrrolidino)phenylboronic acid) increases rigidity and may alter binding pocket compatibility .

Positional Isomerism : Para-substituted analogs (e.g., 4-(Methylsulfonyl)phenylboronic acid) exhibit distinct inhibitory profiles. For example, ortho-substituted boronic acids in HDAC inhibition studies showed 2–3x higher activity than para isomers .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight (MW) and Rigidity : The target compound (MW 269.1) is heavier and more rigid than simpler analogs like phenylboronic acid (MW 121.9). Increased rigidity may reduce passive diffusion but improve binding selectivity .
  • Solubility: The 2-methylpiperidinylsulfonyl group introduces a tertiary amine, which can be protonated at physiological pH, enhancing aqueous solubility compared to non-basic analogs like (3-(Methylsulfonyl)phenyl)boronic acid .
  • Permeability : Boronic acids with sulfonyl groups generally exhibit lower permeability than ester derivatives (e.g., boronate esters), but the piperidine moiety may mitigate this via pH-dependent membrane interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.